![molecular formula C12H14N2O B4893668 1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B4893668.png)
1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethanol
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Overview
Description
1-(1-Allyl-1H-benzo[d]imidazol-2-yl)ethanol is a compound that features an imidazole ring fused with a benzene ring, an allyl group, and an ethanol moiety. Imidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions.
Introduction of the Allyl Group: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide.
Attachment of the Ethanol Moiety: The ethanol group can be attached through a reduction reaction, often using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as nickel or palladium may be used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Allyl-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The allyl group can participate in substitution reactions, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Allyl halides and nucleophiles such as amines or thiols are commonly used.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
1-(1-Allyl-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(1H-benzo[d]imidazol-2-yl)ethanol: Lacks the allyl group, which may result in different biological activities.
1-(1-allyl-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with a methanol moiety instead of ethanol.
Uniqueness: 1-(1-Allyl-1H-benzo[d]imidazol-2-yl)ethanol is unique due to its combination of the allyl group and ethanol moiety, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1-prop-2-enylbenzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9(2)15/h3-7,9,15H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILMIIQJYNQBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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